Cyclooct-4-enol

Overview

Description

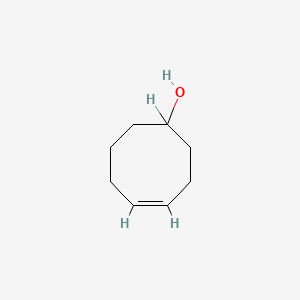

Cyclooct-4-en-1-ol is an organic compound with the chemical formula C8H14O and a molecular weight of 126.20g/mol . It is a cyclic olefin with a hydroxyl group . It is widely used in the field of chemical synthesis and can be used as intermediates in organic synthesis .

Synthesis Analysis

Cyclooct-4-en-1-ol can be synthesized by a variety of methods . One method involves the photochemical procedure described by Royzen et al . In this procedure, the corresponding Z isomer of cyclooctene is dissolved in a nonpolar aprotic solvent such as cyclohexane and is placed in a photochemical reactor where it is irradiated with UV light in the presence of a sensitizer .

Molecular Structure Analysis

The molecular formula of Cyclooct-4-en-1-ol is C8H14O . The molecule contains a total of 23 bond(s). There are 9 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 1 eight-membered ring(s), 1 hydroxyl group(s) and 1 secondary alcohol(s) .

Chemical Reactions Analysis

Cyclooctenes, including Cyclooct-4-en-1-ol, are useful in strain-promoted copper-free click chemistry cycloaddition reactions with 1,2,4,5-tetrazines . This cyclooctene will react with tetrazine functionalized compounds or biomolecules without the need for a catalyst to result in a stable covalent linkage .

Physical And Chemical Properties Analysis

Cyclooct-4-en-1-ol is a colorless liquid with aromatic flavor . It has a melting point of about -25 ℃ and a boiling point of about 217-218 ℃ . The density is about 0.95 g/mL . It is soluble in some organic solvents, such as ethanol and ether .

Scientific Research Applications

Photoisomerization

Cyclooct-4-enol is used in a new synthetic procedure for sensitized photoisomerization . This process involves the conversion of cis-cyclooct-4-enol into the corresponding trans isomer . The process is carried out by irradiating an organic solution containing ethyl benzoate as a sensitizer . This application is significant in the field of chemistry, particularly in the study of isomerization .

Click Chemistry

Cyclooct-4-enol plays a crucial role in "Click Chemistry" . This concept involves interactions between pairs of functional groups that rapidly and selectively react with each other in mild, aqueous conditions . It’s widely used in biosciences, drug discovery, and material science .

Inverse Electron Demand Diels–Alder (IEDDA) Reaction

Cyclooct-4-enol is used in the inverse electron demand Diels–Alder (IEDDA) reaction . This reaction occurs between 1,2,4,5-tetrazines and various dienophiles . The use of trans-cyclooctene (TCO) as a precursor gave a tremendous rate difference compared to cis-cyclooctene .

Bioorthogonal Linkers

Cyclooct-4-enol is a key TCO derivative which has been conjugated to biomolecules, typically antibodies, via functionalization with electrophilic linkers . These linkers react with nucleophilic groups, providing a method for site-specific modification .

Synthesis of Trans-Cyclooctene Geranyl Diphosphate

Cyclooct-4-enol may be used in the multi-step synthesis of trans-cyclooctene geranyl diphosphate . This is a novel strained-ring containing protein farnesyltransferase (PFTase) substrate that can be used in site-specific modification technologies .

Hydroxyl Modified Cyclooctene Derivative

Cyclooct-4-enol is a hydroxyl modified cyclooctene derivative . This property makes it useful in various chemical reactions and syntheses .

Mechanism of Action

Target of Action

Cyclooct-4-enol primarily targets protein farnesyltransferase (PFTase) . PFTase is an enzyme that plays a crucial role in protein prenylation, a post-translational modification that is essential for the proper functioning of many proteins.

Mode of Action

Cyclooct-4-enol interacts with its targets through a process known as strain-promoted copper-free click chemistry cycloaddition reactions with 1,2,4,5-tetrazines . This interaction results in a stable covalent linkage without the need for a catalyst .

Biochemical Pathways

The interaction of Cyclooct-4-enol with its targets affects the protein prenylation pathway This pathway is crucial for the proper localization and function of many proteins

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . These properties suggest that Cyclooct-4-enol may have good bioavailability.

Result of Action

The molecular and cellular effects of Cyclooct-4-enol’s action are primarily related to its role in protein prenylation . By interacting with PFTase, Cyclooct-4-enol can influence the function of prenylated proteins, potentially affecting a wide range of cellular processes.

Action Environment

The action, efficacy, and stability of Cyclooct-4-enol can be influenced by various environmental factors. For instance, it is a volatile liquid that can enter the human body through inhalation and skin contact . Therefore, appropriate protective measures, such as wearing protective eyewear, gloves, and suitable respiratory equipment, should be taken when handling this compound .

Safety and Hazards

Cyclooct-4-en-1-ol is slightly volatile at room temperature and has a pungent odor . It is advised to avoid contact with skin and eyes, and wear appropriate personal protective equipment, such as gloves and goggles . If swallowed or inhaled, seek medical attention immediately . It should be stored away from fire and oxidizing agents, kept in sealed, dry containers, and stored in a cool place .

properties

IUPAC Name |

(4Z)-cyclooct-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPDHOTYYDHPEN-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316411 | |

| Record name | 4-Cycloocten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclooct-4-enol | |

CAS RN |

4277-34-3, 85081-69-2 | |

| Record name | 4-Cycloocten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4277-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooct-4-en-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4277-34-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cycloocten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclooct-4-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 85081-69-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B3416571.png)

![4-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B3416583.png)